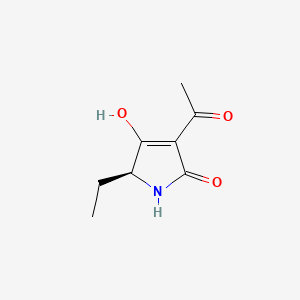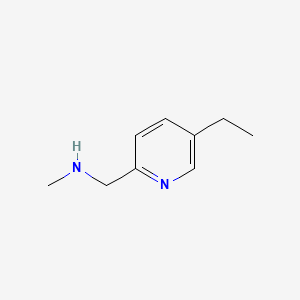
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the pyrrolidine-2,4-dione family, which is characterized by a five-membered lactam ring. The presence of the hydroxyethylidene group at the 3-position and the ethyl group at the 5-position contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization to form the pyrrolidine-2,4-dione ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylidene group may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethylidene group may participate in hydrogen bonding or other interactions with target molecules, influencing their activity. The compound’s effects are mediated through specific pathways, which can vary depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenuazonic Acid: A structurally related compound with a similar pyrrolidine-2,4-dione core.
3-Acetyl-5-sec-butylpyrrolidine-2,4-dione: Another analogue with different substituents at the 3- and 5-positions.
Uniqueness
2H-Pyrrol-2-one,3-acetyl-5-ethyl-1,5-dihydro-4-hydroxy-,(S)-(9ci) is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxyethylidene group at the 3-position and ethyl group at the 5-position differentiate it from other analogues, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
113757-65-6 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 |
Nom IUPAC |
(2S)-4-acetyl-2-ethyl-3-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H11NO3/c1-3-5-7(11)6(4(2)10)8(12)9-5/h5,11H,3H2,1-2H3,(H,9,12)/t5-/m0/s1 |
Clé InChI |
KHNYGDRXPLYIOU-YFKPBYRVSA-N |
SMILES |
CCC1C(=C(C(=O)N1)C(=O)C)O |
Synonymes |
2,4-Pyrrolidinedione, 5-ethyl-3-(1-hydroxyethylidene)-, [S-(Z)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)






